4-(Cbz-Amino)-4’-formilbifenilo

Descripción general

Descripción

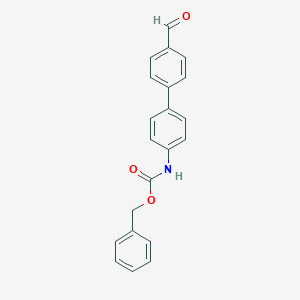

4-(Cbz-Amino)-4’-formylbiphenyl is an organic compound that features a biphenyl core with a formyl group at one end and a carbobenzyloxy (Cbz) protected amino group at the other. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.

Aplicaciones Científicas De Investigación

4-(Cbz-Amino)-4’-formylbiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(Cbz-Amino)-4’-formylbiphenyl is amines . The Cbz (carboxybenzyl) group in the compound acts as a protecting group for amines . This protection is particularly important for peptide synthesis .

Mode of Action

The compound interacts with its targets (amines) through a process known as Cbz protection . This process is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Biochemical Pathways

The compound affects the amine protection and deprotection pathways . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively .

Pharmacokinetics

The cbz group is known to be stable to bases and acids , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the protection of amines as less reactive carbamates in organic synthesis . This protection is particularly important for peptide synthesis . The Cbz protecting group can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . For example, the Cbz protecting group can be removed under certain conditions, such as a pH less than 1 at 100°C . Furthermore, the compound’s action can also be influenced by the presence of other chemical reagents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)-4’-formylbiphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with DMF and POCl3.

Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for 4-(Cbz-Amino)-4’-formylbiphenyl would likely involve large-scale versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cbz-Amino)-4’-formylbiphenyl undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The Cbz-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(Cbz-Amino)-4’-carboxybiphenyl.

Reduction: 4-(Cbz-Amino)-4’-hydroxybiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

4-(Boc-Amino)-4’-formylbiphenyl: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

4-(Fmoc-Amino)-4’-formylbiphenyl: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

4-(Alloc-Amino)-4’-formylbiphenyl: Contains an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

4-(Cbz-Amino)-4’-formylbiphenyl is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

4-(Cbz-Amino)-4'-formylbiphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name : 4-(Cbz-Amino)-4'-formylbiphenyl

- CAS Number : 939758-25-5

- Molecular Formula : C16H15N1O2

- Molecular Weight : 253.30 g/mol

The biological activity of 4-(Cbz-Amino)-4'-formylbiphenyl is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules. This reaction pathway is significant in drug development, particularly for compounds with anticancer properties.

Target Interactions

- Enzymatic Inhibition : The compound exhibits potential inhibitory effects on specific kinases involved in signal transduction pathways.

- Cellular Uptake : Its structure allows for effective cellular membrane penetration, influencing its distribution and localization within cellular compartments.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 4-(Cbz-Amino)-4'-formylbiphenyl, particularly against Hepatitis C virus (HCV). A structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its potency against viral replication.

| Compound Variant | EC50 (µM) | Activity Description |

|---|---|---|

| 4-(Cbz-Amino)-4'-formylbiphenyl | 2.5 - 10 | Effective against HCV replicon |

| Unnatural Alanine Analog | 425 | Significantly less potent |

Anticancer Activity

The compound has been tested in various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies showed that it can induce apoptosis in cancer cells while sparing healthy cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 31 | Induces apoptosis |

| C6 Glioblastoma | <10 | Greater cytotoxicity compared to curcumin |

Study on Antiviral Activity

A recent study assessed the antiviral efficacy of 4-(Cbz-Amino)-4'-formylbiphenyl against HCV using a replicon system. The results indicated that the compound significantly reduced viral load at concentrations lower than those causing cytotoxicity.

Study on Anticancer Effects

In a mouse model of breast cancer, administration of the compound resulted in a marked reduction in tumor volume without significant systemic toxicity. Histological analysis confirmed minimal adverse effects on normal tissues.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-(Cbz-Amino)-4'-formylbiphenyl suggests moderate solubility in water and rapid metabolism through phase I and phase II reactions. Its metabolic pathways involve cytochrome P450 enzymes, which modify the compound for enhanced excretion.

Propiedades

IUPAC Name |

benzyl N-[4-(4-formylphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWRCUFWYFESLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585632 | |

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-25-5 | |

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.